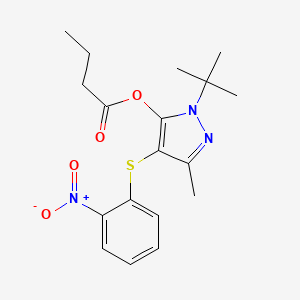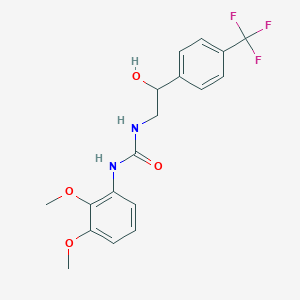
1-(2,3-二甲氧苯基)-3-(2-羟基-2-(4-(三氟甲基)苯基)乙基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a urea derivative characterized by the presence of a dimethoxyphenyl group and a hydroxyethyl group with a trifluoromethylphenyl substitution. While the specific compound is not directly described in the provided papers, related compounds with similar structural motifs have been synthesized and studied for their biological activities. For instance, paper discusses the synthesis of 3-alkyl-1-(2-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydro-3-naphthalenyl)ureas and their pharmacological properties, indicating potential hypotensive and antiarrhythmic activities.
Synthesis Analysis
The synthesis of related urea compounds typically involves the reaction of an amine with an isocyanate or a carbamate. In the case of the compounds described in paper , the synthesis was carried out starting from 3-amino-1,2,3,4-tetrahydronaphthalenes. Although the exact synthesis route for the compound is not provided, it can be inferred that a similar approach could be employed, with appropriate precursors containing the dimethoxyphenyl and trifluoromethylphenyl groups.
Molecular Structure Analysis
The molecular structure of urea derivatives is often characterized by the presence of hydrogen bonding, which can influence the overall conformation and stability of the molecule. Paper describes the molecular structure of a related compound, 1-(2,5-Dimethoxyphenyl)-3-(2-hydroxyethyl)urea, where the dimethoxyphenyl moiety is almost planar and forms a dihedral angle with the urea moiety. This suggests that in the compound of interest, similar structural features may be present, such as planarity of the aromatic rings and specific dihedral angles contributing to the molecule's three-dimensional shape.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, primarily due to the reactivity of the urea moiety. The presence of the hydroxyethyl group and the dimethoxyphenyl group may also impart additional reactivity, such as through the formation of hydrogen bonds or interactions with biological targets. The pharmacological activities observed in paper suggest that these compounds can interact with biological systems, potentially leading to hypotensive and antiarrhythmic effects.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives like the one are influenced by their molecular structure. The intramolecular and intermolecular hydrogen bonding described in paper can affect properties such as solubility, melting point, and crystal formation. The presence of the trifluoromethyl group in the compound of interest is likely to increase its lipophilicity, which could have implications for its pharmacokinetic properties, such as absorption and distribution within the body.
科学研究应用
腐蚀抑制
结构与查询化合物相似的1,3,5-三嗪基脲衍生物因其缓蚀性能而受到研究。这些化合物,包括1-(4-环己基氨基)-6-(3,4-二甲氧苯基乙基氨基)-1,3,5-三嗪-2-基)-3-对甲苯脲等衍生物,已证明作为酸性条件下低碳钢的缓蚀剂具有显著的效率。它们的有效性归因于这些分子吸附在钢表面上,形成保护层以抑制腐蚀。该研究涉及一系列技术,包括失重测量、动电位极化和电化学阻抗谱,突出了腐蚀抑制过程的复杂性和脲衍生物在减轻工业应用中腐蚀的潜力 (Mistry 等人,2011 年)。
新型化合物的合成
已经探索了使用类似于 1-(2,3-二甲氧苯基)-3-(2-羟基-2-(4-(三氟甲基)苯基)乙基)脲的衍生物合成新型化合物的可能性,特别是在药物化学的背景下。例如,制备了3,4-二甲氧苯基乙基-1,3,5-三嗪基硫脲衍生物并测试了它们的抗菌和抗 HIV 活性。此类研究强调了脲衍生物在合成具有潜在治疗应用的化合物中的多功能用途,展示了这些分子的化学多样性和生物学相关性 (Patel 等人,2007 年)。
抗菌和抗病毒活性
对脲衍生物的研究还扩展到具有抗菌和抗病毒活性的化合物的开发中。针对各种微生物的详细合成过程和随后的测试凸显了这些化合物在应对全球健康挑战(包括对现有抗菌和抗病毒剂的耐药性)方面的潜力。此类研究对于持续寻找能够对抗传染病的新型治疗剂至关重要 (Patel 等人,2007 年)。
属性
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4/c1-26-15-5-3-4-13(16(15)27-2)23-17(25)22-10-14(24)11-6-8-12(9-7-11)18(19,20)21/h3-9,14,24H,10H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOHMZHINOFHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[[2-[[5-(pentanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2541015.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(1-(4-bromo-2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B2541016.png)


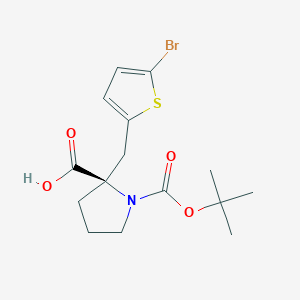
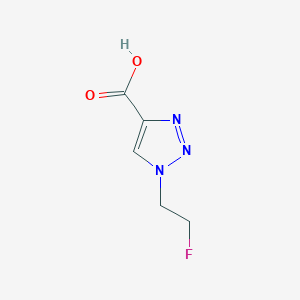
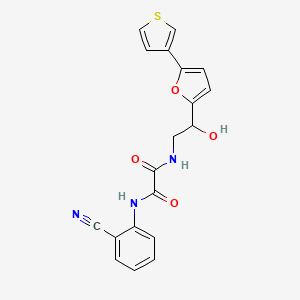
![2-(cyclopentylthio)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2541029.png)
![N-(4-fluorobenzyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2541030.png)
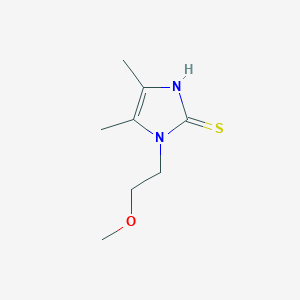
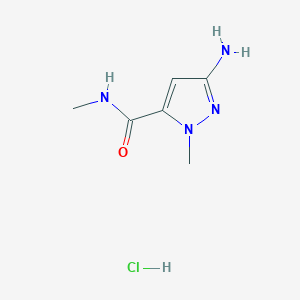
![3-[[(E)-2-cyano-3-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2541034.png)
![(1R,2R)-2-[1-(2-Methylpropyl)pyrazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2541036.png)
